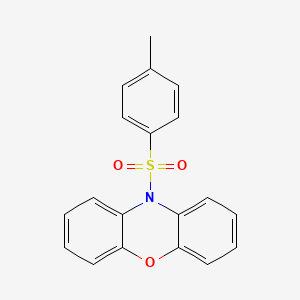

10-tosyl-10H-phenoxazine

Descripción general

Descripción

Este compuesto ha demostrado una promesa significativa en la investigación científica debido a su capacidad para inhibir el receptor P2X4 con un valor de IC50 de 1,38 μM para el P2X4 humano . El receptor P2X4 es un tipo de receptor purinérgico que participa en varios procesos fisiológicos, incluida la inflamación y la señalización del dolor .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: PSB-12062 se puede sintetizar mediante un proceso químico de varios pasos. La síntesis normalmente implica la reacción de fenoxazina con cloruro de p-toluensulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como diclorometano a una temperatura controlada para asegurar la formación del producto deseado .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para PSB-12062 no están ampliamente documentados, el proceso de síntesis se puede escalar utilizando técnicas estándar de síntesis orgánica. Los pasos clave implican garantizar la pureza de los materiales de partida y optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Key Steps:

-

Tosylation Reaction :

-

Purification : The product is isolated via recrystallization or chromatography, yielding a pale yellow solid.

Electrophilic Aromatic Substitution

The tosyl group acts as a strong activating group , directing electrophiles to specific positions on the phenoxazine core. This property facilitates reactions such as nitration or bromination at positions ortho/para to the tosyl group .

Oxidation Reactions

This compound undergoes oxidative coupling under oxygen () to generate reactive intermediates, such as N-centered radicals , which can participate in dehydrogenative phenoxazination of phenols . For example, under and KCO, the compound reacts with substituted phenols to form phenoxazinated derivatives .

Transition Metal-Catalyzed Coupling

-

Buchwald-Hartwig Coupling :

Phenoxazine derivatives, including tosylated analogs, can undergo C-N coupling with aryl halides using palladium catalysts. This reaction enables the synthesis of aryl-substituted phenoxazines with potential photocatalytic applications . -

Gold-Catalyzed C-H Functionalization :

N-protected phenoxazines (e.g., 10-methyl-phenoxazine) can undergo regioselective C-H functionalization via gold(I)-catalyzed carbene transfer. While not directly demonstrated for the tosyl derivative, analogous reactivity suggests potential for similar transformations .

Reaction Conditions and Scope

Key Structural and Functional Insights

The tosyl group’s electron-withdrawing nature and increased solubility enable:

Aplicaciones Científicas De Investigación

PSB-12062 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor P2X4 y su papel en varios procesos químicos.

Mecanismo De Acción

PSB-12062 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor P2X4. El receptor P2X4 es un canal iónico dependiente de ligando que se activa por trifosfato de adenosina (ATP) extracelular. Al unirse al receptor, PSB-12062 evita que el ATP active el receptor, inhibiendo así las vías de señalización descendentes involucradas en la inflamación y el dolor . Este mecanismo de inhibición alostérica convierte a PSB-12062 en una herramienta valiosa para estudiar el receptor P2X4 .

Comparación Con Compuestos Similares

PSB-12062 es único en su alta selectividad y potencia para el receptor P2X4 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

BX430: Otro antagonista selectivo del receptor P2X4 con una IC50 de 0,54 μM.

5-BDBD: Un potente antagonista del receptor P2X4 con una IC50 de 0,75 μM.

Eliapixant: Un antagonista del receptor P2X3 con alguna actividad contra el P2X4.

PSB-12062 destaca por su potencia equilibrada en diferentes especies (humanos, ratas y ratones) y su modo de acción alostérico, que proporciona un enfoque único para inhibir el receptor P2X4 .

Actividad Biológica

10-Tosyl-10H-phenoxazine, also known as PSB-12062, is a synthetic compound derived from phenoxazine, characterized by its unique bicyclic structure and the presence of a tosyl group. This compound has garnered attention due to its diverse biological activities, particularly as a selective antagonist for the P2X4 receptor. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₅N₁O₃S. The compound features a phenoxazine core with a tosyl group that enhances its solubility and reactivity. The structural characteristics contribute significantly to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

- P2X4 Receptor Antagonism :

-

Antimicrobial Activity :

- Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific mechanisms remain to be fully elucidated .

- Antifungal Properties :

The mechanism by which this compound exerts its biological effects primarily involves its interaction with the P2X4 receptor:

- As an antagonist, it inhibits ATP-induced calcium influx through the receptor channels, which is crucial in various physiological processes including pain signaling and inflammation .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 10H-Phenoxazine | Basic phenoxazine structure without substituents | Foundational compound for many derivatives |

| 10-(4-bromophenyl)-10H-phenoxazine | Bromine substitution enhancing reactivity | Exhibits different electrophilic properties |

| Actinomycin D | Contains phenoxazine core with cyclic peptides | Strong antitumor activity |

| 10-(Perylene-3-yl)-10H-phenoxazine | Perylene moiety enhances photophysical properties | Used as a photocatalyst |

The tosyl substitution in this compound differentiates it from simpler derivatives, enhancing its reactivity and potential applications.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study highlighted the antimicrobial efficacy of various phenoxazine derivatives, including this compound against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to controls .

- P2X4 Antagonism Research :

- Potential Applications in Fungal Infections :

Propiedades

IUPAC Name |

10-(4-methylphenyl)sulfonylphenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZNMEIBMACSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55476-47-6 | |

| Record name | 55476-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.